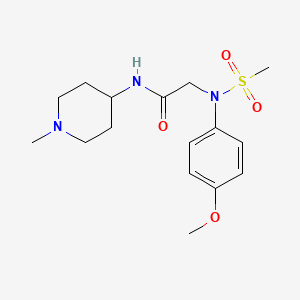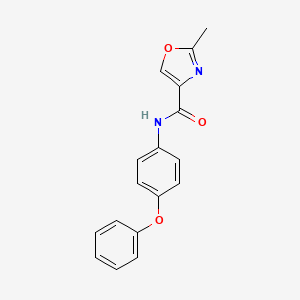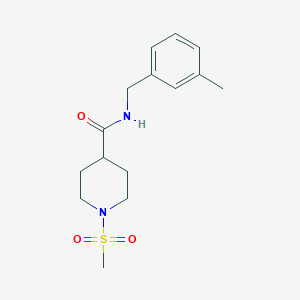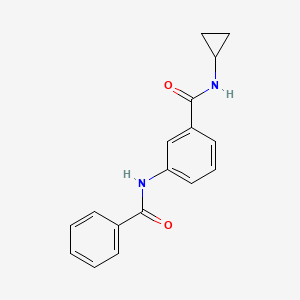![molecular formula C15H17ClN4O2S B4463826 3-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-6-methylpyridazine](/img/structure/B4463826.png)
3-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-6-methylpyridazine
Übersicht
Beschreibung
3-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-6-methylpyridazine is a chemical compound that has been widely studied for its potential use in scientific research. This compound is known for its unique properties that make it a valuable tool for investigating various biochemical and physiological processes. We will also explore future directions for research on this compound.
Wirkmechanismus
The mechanism of action of 3-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-6-methylpyridazine involves binding to specific sites on neurotransmitter receptors, leading to changes in their activity. This compound has been shown to act as a positive allosteric modulator of certain receptors, enhancing their activity in response to the binding of neurotransmitters.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-6-methylpyridazine are diverse and depend on the specific receptors that it modulates. In general, this compound has been shown to enhance synaptic transmission and improve cognitive function in animal models. It has also been implicated in the regulation of mood and anxiety, making it a potential target for the development of new therapies for psychiatric disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-6-methylpyridazine in lab experiments is its high potency and selectivity for specific neurotransmitter receptors. This makes it a valuable tool for investigating the role of these receptors in various physiological processes. However, one limitation of this compound is its relatively short half-life, which can make it difficult to study its effects over longer periods of time.
Zukünftige Richtungen
There are many future directions for research on 3-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-6-methylpyridazine. One area of interest is the development of new therapies for psychiatric disorders based on the modulation of specific neurotransmitter receptors. Another area of research is the investigation of the biochemical and physiological effects of this compound in different animal models and under different experimental conditions. Additionally, there is potential for the development of new analogs of this compound with improved potency and selectivity for specific receptors.
Wissenschaftliche Forschungsanwendungen
3-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-6-methylpyridazine has been extensively studied for its potential use in scientific research. One of the main applications of this compound is in the field of neuroscience, where it has been shown to modulate the activity of certain neurotransmitter receptors. This makes it a valuable tool for investigating the role of these receptors in various physiological processes, including learning and memory.
Eigenschaften
IUPAC Name |
3-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-6-methylpyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4O2S/c1-12-2-7-15(18-17-12)19-8-10-20(11-9-19)23(21,22)14-5-3-13(16)4-6-14/h2-7H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFNNYHSXUFGTSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2,6-dimethyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazine](/img/structure/B4463763.png)
![2-{4-[3-(3-fluorophenyl)-5-oxo-4,5,6,7-tetrahydro-3H-imidazo[4,5-b]pyridin-7-yl]phenoxy}acetamide](/img/structure/B4463771.png)
![N-(3-chlorophenyl)-4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B4463783.png)


![12-(2-furyl)-2-(4-pyridinyl)-12H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-9-ol](/img/structure/B4463799.png)
![2-{[4-(ethylamino)-2-quinazolinyl]amino}phenol](/img/structure/B4463806.png)
![N-[2-(aminocarbonyl)phenyl]-1-(ethylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4463817.png)
![N-(tert-butyl)-4-methyl-3-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4463818.png)
![N-[2-(1-piperazinyl)ethyl]-8-quinolinecarboxamide](/img/structure/B4463832.png)
![1-(methylsulfonyl)-N-{4-[(2-oxo-1-pyrrolidinyl)methyl]benzyl}-3-piperidinecarboxamide](/img/structure/B4463835.png)
![3-(1-{[3-(4-ethoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-pyrrolidinyl)-5-methylisoxazole](/img/structure/B4463842.png)